molecular formula C24H23BrN2O B3732882 Biphenyl-4-yl[4-(4-bromobenzyl)piperazin-1-yl]methanone

Biphenyl-4-yl[4-(4-bromobenzyl)piperazin-1-yl]methanone

Cat. No.: B3732882
M. Wt: 435.4 g/mol
InChI Key: GCLBBKFCXQYBAI-UHFFFAOYSA-N
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Description

Biphenyl-4-yl[4-(4-bromobenzyl)piperazin-1-yl]methanone is a structurally complex compound featuring a biphenyl core linked to a piperazine ring via a ketone group. The piperazine moiety is further substituted with a 4-bromobenzyl group, introducing electronic and steric modifications that influence its pharmacological and physicochemical properties. This compound belongs to a broader class of aryl piperazine derivatives, which are extensively studied for their interactions with central nervous system (CNS) receptors, including dopamine and serotonin receptors, due to their structural resemblance to endogenous ligands .

Synthetic routes for such compounds typically involve nucleophilic substitution or reductive amination steps, as seen in analogous structures (e.g., ). The bromine atom at the para position of the benzyl group enhances lipophilicity and may improve blood-brain barrier permeability, a critical factor for CNS-targeted therapeutics .

Properties

IUPAC Name

[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O/c25-23-12-6-19(7-13-23)18-26-14-16-27(17-15-26)24(28)22-10-8-21(9-11-22)20-4-2-1-3-5-20/h1-13H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLBBKFCXQYBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl[4-(4-bromobenzyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the biphenyl and piperazine intermediates. The key steps include:

    Formation of Biphenyl Intermediate: Biphenyl can be synthesized through a Suzuki coupling reaction between bromobenzene and phenylboronic acid in the presence of a palladium catalyst.

    Preparation of Piperazine Intermediate: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Final Coupling: The biphenyl intermediate is then coupled with the piperazine intermediate in the presence of a suitable base and solvent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl[4-(4-bromobenzyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biphenyl-4-yl[4-(4-bromobenzyl)piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Biphenyl-4-yl[4-(4-bromobenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Therapeutic Specificity : The 4-bromobenzyl group distinguishes the target compound from chlorinated or methoxylated analogs, offering a balance of lipophilicity and electronic effects for optimized CNS activity.
  • Synthetic Challenges : Bromine’s reactivity necessitates careful handling in synthesis, as seen in ’s use of NaBH(OAc)3 for reductive amination, which avoids harsh conditions that might debrominate the compound .
  • Contradictions : While emphasizes antipsychotic applications, ’s hydroxyethyl derivatives suggest neuroprotective roles. This dichotomy underscores the scaffold’s versatility, with substituents dictating therapeutic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Biphenyl-4-yl[4-(4-bromobenzyl)piperazin-1-yl]methanone
Reactant of Route 2
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Biphenyl-4-yl[4-(4-bromobenzyl)piperazin-1-yl]methanone

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